7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound belonging to the class of cinnoline derivatives Cinnolines are heterocyclic aromatic organic compounds characterized by a fused benzene and pyridine ring This compound, in particular, has a methyl group at the 7th position and a carboxylic acid group at the 3rd position of the cinnoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzaldehyde derivatives with diketones under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: : The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: : The methyl group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.
Oxidation: : Carboxylic acids, esters, and amides.
Reduction: : Amines and alcohols.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has found applications in various scientific research fields:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: : Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is structurally similar to other cinnoline derivatives, such as 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. its unique substitution pattern at the 7th position and the presence of the carboxylic acid group contribute to its distinct chemical and biological properties.
List of Similar Compounds
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
7-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Properties
IUPAC Name |
7-methyl-4-oxo-1H-cinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-2-3-6-7(4-5)11-12-8(9(6)13)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAGTDARRHKMIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=NN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253779 | |
Record name | 4-Hydroxy-7-methyl-3-cinnolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187231-23-8 | |
Record name | 4-Hydroxy-7-methyl-3-cinnolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187231-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-7-methyl-3-cinnolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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